molecular formula C8H8F3N B13932755 N-methyl-N-(trifluoromethyl)aniline

N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13932755
M. Wt: 175.15 g/mol
InChI Key: FNRXCKVBBBDWCH-UHFFFAOYSA-N
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Description

N-methyl-N-(trifluoromethyl)aniline is a chemical building block of interest in advanced research and development, particularly in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethyl group into organic compounds is a cornerstone of modern drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, which may lead to improved pharmacological profiles . This makes such compounds valuable in the synthesis and exploration of New Chemical Entities (NCEs). Furthermore, aniline derivatives containing fluorine are also investigated for applications in materials science. Research into fluorinated anilines has shown their potential in the development of new organic materials with nonlinear optical (NLO) properties, which are critical for use in optoelectronic devices . Please Note: The compound "this compound" (CAS 213190-28-4) appears to be less commonly referenced in the scientific literature retrieved during our search. Most available research and market data pertain to closely related positional isomers, primarily N-methyl-3-(trifluoromethyl)aniline (CAS 2026-70-2) and N-methyl-4-(trifluoromethyl)aniline (CAS 22864-65-9) . Researchers are advised to verify the specific isomer required for their applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3N/c1-12(8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

FNRXCKVBBBDWCH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct N-Trifluoromethylation Using CF3SO2Na (Trifluoromethanesulfinate) and Silver Fluoride (AgF)

A prominent and efficient method involves the use of trifluoromethanesulfinate sodium salt (CF3SO2Na) as the CF3 source and silver fluoride (AgF) as a fluorinating agent under mild conditions. The process typically proceeds via a one-pot reaction in acetonitrile solvent, often with triphenylphosphine (PPh3) as a reagent to facilitate the reaction.

General Procedure:

  • N-methylaniline (0.5 mmol) is reacted with CF3SO2Na (0.75 mmol) and PPh3 (1.5 mmol) in acetonitrile at room temperature for 1 hour.
  • Subsequently, AgF is added, and the mixture is stirred at an optimized temperature (commonly 50 °C) for several hours.
  • The product, this compound, is isolated typically by chromatographic purification.

Optimization Data:

Entry Molar Ratio (N-methylaniline:CF3SO2Na:PPh3:AgF) Temperature (°C) Time (h) Yield (%)
1 1:1.5:3:3 50 5 51
2 1:1.5:3:4 50 5 73
3 1:1.5:3:4.5 50 5 85
4 1:1.5:3:4.5 30 5 67
5 1:1.5:3:4.5 80 5 82
6 1:1.5:3:4.5 50 2 46
7 1:1.5:3:4.5 50 8 87

Table 1: Reaction condition screening for this compound synthesis with yields determined by ^19F NMR (using benzotrifluoride as internal standard).

This method is advantageous due to its mild reaction conditions, relatively high yields (up to 87%), and the use of commercially available reagents. The reaction proceeds under anhydrous conditions with dry solvents to prevent side reactions.

N-Trifluoromethylation via Carbon Disulfide (CS2) and AgF

Another innovative approach involves the use of carbon disulfide (CS2) and silver fluoride (AgF) to generate electrophilic trifluoromethylating species in situ, which then react with secondary amines such as N-methylaniline.

Key Features:

  • Secondary amines are reacted with CS2 and AgF in ethyl acetate under nitrogen atmosphere.
  • The reaction temperature is typically around 40-80 °C, with reaction times ranging from 6 to 20 hours depending on the substrate.
  • The presence of bases such as 4-(pyrrolidin-1-yl)pyridine can improve yields, especially for aromatic amines which are less nucleophilic than aliphatic ones.
  • The method is scalable and applicable to a variety of secondary alkyl and alkylaryl amines.

Advantages:

  • Avoids harsh acidic conditions used in other fluorination methods.
  • Simplifies product isolation due to neutral reaction conditions.
  • Allows modification of complex drug-like molecules, enhancing lipophilicity and metabolic stability.

Limitations:

  • Aromatic secondary amines show lower reactivity compared to aliphatic ones, requiring stronger bases or modified conditions.

Multicomponent Metallaphotoredox Catalysis

A cutting-edge method involves metallaphotoredox catalysis combining nitroarenes, tertiary alkylamines, fluoro-substituted alkenes (like 3,3,3-trifluoropropene), and carboxylic acids to construct N-trifluoroalkyl anilines.

Highlights:

  • Uses iridium and nickel catalysts under photoredox conditions.
  • Enables modular and regioselective synthesis of complex N-trifluoroalkyl anilines.
  • Produces compounds with enhanced three-dimensionality and fluorination patterns beneficial for drug discovery.
  • Employs readily available and cost-efficient starting materials.

While this method is more complex and designed for multifunctionalized products, it represents a significant advancement in the synthesis of trifluoromethylated anilines.

Older Multistep Routes via Isocyanates and Hydrofluoric Acid

Traditional methods involve multistep syntheses starting from trichloromethylphenyl isocyanates, which are converted to trifluoromethylaniline hydrofluoride intermediates by reaction with anhydrous hydrofluoric acid and water, followed by base treatment to release the free amine.

Disadvantages:

  • Multiple reaction steps with hazardous reagents like anhydrous HF.
  • Preparation of starting isocyanates requires chlorination steps.
  • Overall process is lengthy and less practical for large-scale synthesis.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
CF3SO2Na + AgF + PPh3 (One-pot) CF3SO2Na, AgF, PPh3 30-80 °C, 2-8 h 46-87 Mild, efficient, scalable Requires dry conditions
CS2 + AgF with bases CS2, AgF, bases (DABCO, pyridine) 40-80 °C, 6-20 h Moderate to high Neutral conditions, broad scope Aromatic amines less reactive
Metallaphotoredox catalysis Nitroarenes, alkylamines, catalysts Room temp, photoredox Moderate to high Modular, complex molecules More complex setup, expensive catalysts
Isocyanate + Anhydrous HF (Multistep) Trichloromethylphenyl isocyanate, HF Multiple steps, hazardous Not specified Established method Hazardous, multistep, low practicality

Summary Table of Key Preparation Parameters for this compound

Parameter CF3SO2Na/AgF Method CS2/AgF Method Metallaphotoredox Method Isocyanate/HF Method
Starting Material N-methylaniline N-methylaniline Nitroarenes + alkylamines Trichloromethylphenyl isocyanate
CF3 Source CF3SO2Na In situ from CS2 + AgF 3,3,3-Trifluoropropene Hydrofluoric acid fluorination
Reaction Temperature 30-80 °C 40-80 °C Room temperature (photoredox) Multiple steps, variable
Reaction Time 2-8 hours 6-20 hours Hours under light irradiation Multiple days
Yield Up to 87% Moderate to high Moderate to high Not specified
Scalability High Moderate Limited by catalyst cost Low
Safety Moderate (dry solvents, AgF) Moderate Requires photoredox setup Hazardous (anhydrous HF)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions, where the nitrogen atom is oxidized to form nitroso or nitro derivatives.

    Reduction: This compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

N-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3NC_8H_8F_3N. It is an aniline derivative with a methyl group attached to the nitrogen atom and a trifluoromethyl group attached to the aromatic ring. The presence of the trifluoromethyl group gives the compound significant electron-withdrawing properties, influencing its reactivity in various chemical processes.

Synthesis of this compound

This compound can be synthesized through several methods.

Chemical Synthesis

It serves as an intermediate for synthesizing pharmaceuticals. this compound is a building block in organic synthesis because the trifluoromethyl group enhances its ability to undergo nucleophilic aromatic substitution reactions.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with nucleophiles and electrophiles. Research indicates that this compound may interact with various biological targets, influencing its potential therapeutic applications.

Synthesis of Substituted Pyridiniums

This compound is used in the synthesis of 2-trifluoromethylated/2-perfluoroalkylated N-aryl-substituted pyridiniums .

Synthesis of Aniline-based Triarylmethanes

N-methyl-2-(trifluromethyl)aniline can be used in the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a catalyst .

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
2-(Trifluoromethyl)anilineLacks the methyl group on nitrogenDifferent reactivity profile due to absence of methyl
4-(Trifluoromethyl)anilineTrifluoromethyl group at the para positionVaries in reactivity compared to ortho-substituted forms
N-Methyl-4-(trifluoromethyl)anilineTrifluoromethyl group at the para positionSimilar but differs in orientation affecting properties
N-Methyl-2-nitro-N-(trifluoromethyl)anilineContains a nitro group along with trifluoromethylUnique due to the combination of nitro and trifluoromethyl groups

Mechanism of Action

The mechanism of action of N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl Group

Compound Name Substituent Position Key Properties/Applications References
N-Methyl-4-(trifluoromethyl)aniline Para - Strong electron-withdrawing effect due to conjugation with the amine.
- NMR δ 3.35 ppm (N–CH₃), δ 119.9 ppm (CF₃) in ¹³C NMR.
- Used in Pd-catalyzed cross-coupling reactions.
N-Methyl-2-(trifluoromethyl)aniline Ortho - Steric hindrance reduces basicity.
- Higher biological activity in diamide derivatives (e.g., anticancer agents) due to low cytotoxicity.
- Attributed to the "ortho effect."
N-Methyl-3-(trifluoromethyl)aniline Meta - Moderate electron-withdrawing effect.
- Less reactive in biological systems compared to ortho/para isomers.
- Used in metal-free sulfonylurea synthesis.
Impact of CF₃ Position :
  • Electron Density : Para-CF₃ induces the strongest electron withdrawal, reducing amine basicity. Ortho-CF₃ combines electronic and steric effects, further lowering basicity.
  • Biological Activity : Ortho-CF₃ derivatives show superior activity in drug candidates (e.g., diamides) due to favorable pharmacokinetics .

Comparison with N,N-Dimethyl Analogs

Compound Name Substituents Key Differences References
N,N-Dimethyl-4-(trifluoromethyl)aniline N,N-Dimethyl, para-CF₃ - Increased lipophilicity due to two methyl groups.
- Reduced electron deficiency compared to N-methyl analogs.
- Synthesized via Pd-catalyzed amination .
N-Methyl-4-(trifluoromethyl)aniline N-Methyl, para-CF₃ - Higher polarity and reactivity in photoredox catalysis.
- Used in nitric oxide donor hybrids for anticancer applications.

Functionalized Derivatives

Nitro-Substituted Analogs :
  • 4-Nitro-3-(trifluoromethyl)aniline: Acts as a nitric oxide (NO) photo-donor in anticancer hybrids.
  • N-Methyl-2-nitro-4-(trifluoromethyl)aniline : Hazardous due to nitro group toxicity; requires careful handling .
Sulfonylurea Derivatives :
  • 4-Tolyl sulfonylurea analogs : Synthesized from 4-CF₃ aniline under metal-free conditions. Reactivity varies with CF₃ position, with para isomers showing higher yields .

Physicochemical and Spectroscopic Data

NMR Spectroscopy Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-Methyl-4-(trifluoromethyl)aniline 3.35 (N–CH₃), 7.19–7.44 (Ar–H) 119.9 (CF₃), 40.3 (N–CH₃)
N-Methyl-2-(trifluoromethyl)aniline Data not available Data not available

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